molecular formula C11H20O3 B14409809 tert-Butyl 3-hydroxy-3-methylhex-5-enoate CAS No. 87137-59-5

tert-Butyl 3-hydroxy-3-methylhex-5-enoate

Cat. No.: B14409809
CAS No.: 87137-59-5
M. Wt: 200.27 g/mol
InChI Key: IGHTWJRXMQFAOE-UHFFFAOYSA-N
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Description

tert-Butyl 3-hydroxy-3-methylhex-5-enoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a hydroxy group, and a double bond within its molecular structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-hydroxy-3-methylhex-5-enoate can be achieved through several synthetic routes. One common method involves the esterification of 3-hydroxy-3-methylhex-5-enoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate purification steps such as distillation or crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-hydroxy-3-methylhex-5-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The double bond can be reduced to a single bond using hydrogenation catalysts like palladium on carbon.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 3-oxo-3-methylhex-5-enoate.

    Reduction: tert-Butyl 3-hydroxy-3-methylhexanoate.

    Substitution: Corresponding amides or ethers.

Scientific Research Applications

tert-Butyl 3-hydroxy-3-methylhex-5-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydroxy-3-methylhex-5-enoate involves its interaction with various molecular targets. The hydroxy group can participate in hydrogen bonding, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can affect the compound’s reactivity and its role in chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-hydroxypropionate
  • tert-Butyl 3-hydroxy-2-methylpropanoate
  • tert-Butyl 3-hydroxy-4-methylpentanoate

Uniqueness

tert-Butyl 3-hydroxy-3-methylhex-5-enoate is unique due to the presence of both a hydroxy group and a double bond within its structure. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

87137-59-5

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

tert-butyl 3-hydroxy-3-methylhex-5-enoate

InChI

InChI=1S/C11H20O3/c1-6-7-11(5,13)8-9(12)14-10(2,3)4/h6,13H,1,7-8H2,2-5H3

InChI Key

IGHTWJRXMQFAOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(C)(CC=C)O

Origin of Product

United States

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